molecular formula C15H14BrN3O2 B2622165 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide CAS No. 1355930-59-4

6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide

Cat. No. B2622165
CAS RN: 1355930-59-4
M. Wt: 348.2
InChI Key: GPZRWMRFFNDULN-UHFFFAOYSA-N
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Description

6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the quinoline class of compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells and bacteria. This compound has been found to selectively target cancer cells and bacteria, leaving healthy cells unharmed.
Biochemical and physiological effects:
Studies have shown that 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide has significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Additionally, this compound has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide in lab experiments is its selectivity towards cancer cells and bacteria, which reduces the risk of harming healthy cells. However, one of the limitations is the lack of toxicity data, which makes it difficult to determine the appropriate dosage for use in experiments.

Future Directions

There are several future directions for the research and development of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound. Furthermore, research could focus on the development of novel drug delivery systems for this compound to improve its efficacy and reduce its toxicity. Finally, more studies are needed to explore the potential applications of this compound in the treatment of other diseases.

Synthesis Methods

The synthesis of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide involves the reaction of 6-bromo-4-chloroquinoline with cyanomethyl propionate in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final compound.

Scientific Research Applications

6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide has been studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer and bacterial infections.

properties

IUPAC Name

6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-2-6-19(7-5-17)15(21)13-9-14(20)11-8-10(16)3-4-12(11)18-13/h3-4,8-9H,2,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZRWMRFFNDULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide

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